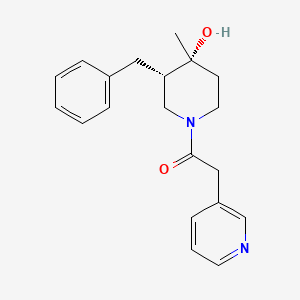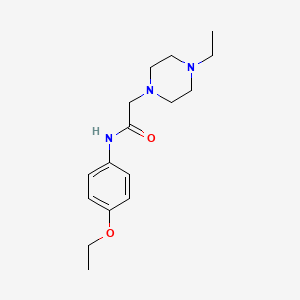![molecular formula C21H27N3O B5419299 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5419299.png)
2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide, also known as MPMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPA belongs to the class of benzylacetamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been found to modulate the activity of various enzymes and receptors involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and good pharmacokinetic properties. It has been found to be well-tolerated in animal studies and has shown minimal adverse effects. This compound has been found to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide is its potent antitumor activity against various cancer cell lines. This compound has also shown promising results in the treatment of neurodegenerative disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide. One of the potential areas of research is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound and its potential side effects. Further studies are also needed to explore the potential therapeutic applications of this compound in the treatment of other diseases. Finally, the development of new formulations of this compound with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown potent antitumor activity against various cancer cell lines. This compound has also shown promising results in the treatment of neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. The development of new formulations of this compound with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide has been reported in various scientific studies. One of the commonly used methods involves the reaction of 4-methylbenzyl chloride with 4-methylpiperazine in the presence of sodium hydride. The resulting intermediate is then reacted with N-benzylacetamide to obtain this compound. Other methods include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has been found to possess anticonvulsant and analgesic properties.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17-3-5-18(6-4-17)15-21(25)22-16-19-7-9-20(10-8-19)24-13-11-23(2)12-14-24/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBYRHPGMIJZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(azocan-1-ylacetyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5419221.png)
![N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide](/img/structure/B5419228.png)
![2-[2-(3-bromo-4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419232.png)



![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5419255.png)
![7-acetyl-6-(4-ethoxy-3-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5419264.png)
![(1R,5R,11aS)-3-[(5-chloropyridin-2-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5419287.png)

![2-(3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5419304.png)
![(1R*,2R*,6S*,7S*)-4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5419306.png)
![2-methoxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5419308.png)
![5-nitro-6-[2-(2-oxo-2H-chromen-3-yl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5419312.png)